molecular formula C8H11N4O2+ B12350992 Caffeine-d3 (7-methyld-d3)

Caffeine-d3 (7-methyld-d3)

Cat. No.: B12350992
M. Wt: 198.22 g/mol
InChI Key: GOJJWZXPKDRTAJ-FIBGUPNXSA-N
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Description

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(methyl-d3)-, also known as Theobromine, is a naturally occurring compound found in cocoa beans. It is a white crystalline powder with a bitter taste and is chemically related to caffeine. Theobromine is known for its stimulating effects on the central nervous system, as well as its diuretic and vasodilatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Theobromine can be synthesized through several methods. One common method involves the methylation of xanthine. The reaction typically uses methyl iodide and a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out under reflux conditions .

Industrial Production Methods

Industrially, Theobromine is extracted from cocoa beans. The beans are fermented, dried, roasted, and then ground to produce cocoa mass. Theobromine is then extracted from the cocoa mass using solvents such as ethanol or water. The extract is purified through crystallization .

Chemical Reactions Analysis

Types of Reactions

Theobromine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Theobromine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various xanthine derivatives.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including its use as a bronchodilator and in the treatment of cardiovascular diseases.

    Industry: Used as a bittering agent in food and beverages.

Mechanism of Action

Theobromine exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscles, particularly in the bronchi and blood vessels. Theobromine also antagonizes adenosine receptors, contributing to its stimulating effects on the central nervous system .

Properties

Molecular Formula

C8H11N4O2+

Molecular Weight

198.22 g/mol

IUPAC Name

1,3-dimethyl-7-(trideuteriomethyl)-5H-purin-7-ium-2,6-dione

InChI

InChI=1S/C8H11N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4-5H,1-3H3/q+1/i1D3

InChI Key

GOJJWZXPKDRTAJ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+]1=CN=C2C1C(=O)N(C(=O)N2C)C

Canonical SMILES

CN1C2=NC=[N+](C2C(=O)N(C1=O)C)C

Origin of Product

United States

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